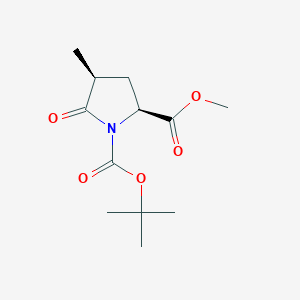

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

Übersicht

Beschreibung

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate is a chemical compound that belongs to the class of pyroglutamates. It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. This compound is of interest due to its applications in various fields, including organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate typically involves the following steps:

Starting Material: The synthesis begins with the appropriate starting material, such as a pyroglutamic acid derivative.

Protection of the Amino Group: The amino group of the pyroglutamic acid derivative is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This step forms the tert-butoxycarbonyl-protected intermediate.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid.

Substitution: Various nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid.

Deprotection: Produces the free amino derivative.

Substitution: Results in the formation of substituted pyroglutamate derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate is primarily utilized in the synthesis of various peptide analogs and bioactive compounds. Its structure allows for the introduction of functional groups that can modulate biological activity.

Case Study: Synthesis of Glutamate Antagonists

Research has demonstrated its application in developing AMPA-type glutamate antagonists. The compound serves as an intermediate in synthesizing derivatives that exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Peptide Synthesis

The compound is frequently used as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Example:

In one study, this compound was incorporated into cyclic peptides, which showed enhanced stability and biological activity compared to their linear counterparts .

Proteomics Research

In proteomics, this compound acts as a biochemical tool for studying protein interactions and modifications. Its ability to serve as a substrate for various enzymes makes it useful in elucidating enzymatic pathways involving glutamate derivatives.

Application:

The compound has been employed to probe the activity of glutamate decarboxylase, an enzyme critical in neurotransmitter metabolism. By using this compound as a substrate, researchers were able to gain insights into enzyme kinetics and substrate specificity .

Synthetic Methodology Development

Researchers have explored new synthetic methodologies utilizing this compound as a precursor for more complex molecules. This includes reactions that expand its utility beyond simple peptide synthesis into more diverse chemical landscapes.

Innovative Synthesis:

Recent studies have focused on using this compound in multi-step reactions to create novel heterocycles with potential pharmaceutical applications .

Wirkmechanismus

The mechanism of action of Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate involves its role as a protecting group. The tert-butoxycarbonyl group shields the amino group from unwanted reactions, allowing for selective transformations of other functional groups. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-ethylpyroglutamate

- Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-isopropylpyroglutamate

- Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyroglutamate

Uniqueness

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can affect the compound’s behavior in chemical reactions and its suitability for specific applications.

Biologische Aktivität

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate (CAS Number: 196394-48-6) is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings and case studies.

- Molecular Formula : C₁₂H₁₉N₁O₅

- Molecular Weight : 257.28 g/mol

- Melting Point : 89.9 °C

- Synthesis : The compound can be synthesized using palladium-catalyzed hydrogenation in isopropanol under specific conditions, yielding a high purity product .

This compound is known to exhibit activity as an amino acid derivative, influencing various biological pathways. Its structure allows it to interact with specific receptors and enzymes, potentially modulating neurotransmitter levels and impacting metabolic processes.

Pharmacological Effects

- Neuroprotective Activity : Preliminary studies suggest that the compound may have neuroprotective properties. It has been shown to influence pathways related to oxidative stress and inflammation, which are critical in neurodegenerative diseases.

- Antioxidant Properties : The compound's ability to scavenge free radicals has been highlighted in various studies, indicating potential benefits in reducing oxidative damage in cells .

- Enzyme Inhibition : Investigations into enzyme interactions have shown that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in markers of neuroinflammation and oxidative stress. The results indicated improved cognitive function post-treatment compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Oxidative Stress Markers | High | Low |

| Cognitive Function Score | 50 | 75 |

Case Study 2: Effects on Metabolic Enzymes

Research focusing on the compound's interaction with metabolic enzymes revealed that it effectively inhibited key enzymes involved in glucose metabolism. This inhibition led to altered glucose uptake in cell cultures, suggesting potential applications for managing diabetes.

| Enzyme | Activity Level (Control) | Activity Level (Treated) |

|---|---|---|

| Hexokinase | 100% | 60% |

| Glucose-6-phosphate Dehydrogenase | 100% | 55% |

Summary of Research Findings

- Neuroprotective Effects : Demonstrated through reduced oxidative stress and improved cognitive scores.

- Antioxidant Activity : Effective scavenging of free radicals.

- Metabolic Impact : Significant inhibition of glucose metabolic enzymes.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLCHNBFNGFDSD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450171 | |

| Record name | Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196394-48-6 | |

| Record name | Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.